Nandrolone-d3

Description

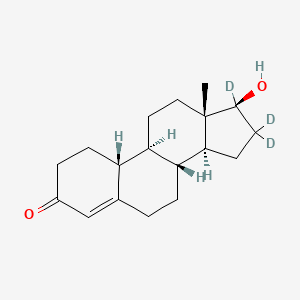

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3/t13-,14+,15+,16-,17-,18-/m0/s1/i7D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAGDVCDWIYMMC-UEEMPIPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@H]34)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858161 | |

| Record name | (17beta)-17-Hydroxyestr-4-en-3-one-16,16,17-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120813-22-1 | |

| Record name | (17beta)-17-Hydroxyestr-4-en-3-one-16,16,17-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of Nandrolone D3

Nomenclature and Chemical Formula

Nandrolone-d3 is chemically known by several names, including (17β)-17-Hydroxyestr-4-en-3-one-16,16,17-d3 and 19-Nortestosterone-d3. nih.govcymitquimica.com Its molecular formula is C₁₈H₂₃D₃O₂. lgcstandards.com The "d3" in its name signifies the presence of three deuterium (B1214612) atoms, which are specifically located at the 16 and 17 positions of the steroid nucleus. lgcstandards.comcymitquimica.com

Molecular Weight and Physicochemical Properties

The molecular weight of this compound is approximately 277.42 g/mol . biosynth.com The introduction of three deuterium atoms increases its mass slightly compared to the non-deuterated nandrolone (B1676933), which has a molecular weight of about 274.4 g/mol . biosynth.comnih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃D₃O₂ lgcstandards.com |

| Molecular Weight | ~277.42 g/mol biosynth.com |

| CAS Number | 120813-22-1 nih.govbiosynth.com |

| Storage Temperature | -20°C lgcstandards.com |

Metabolic Pathway Elucidation and Tracer Studies Utilizing Nandrolone D3

In Vitro Metabolic Investigations

In vitro studies are fundamental in isolating and characterizing the specific enzymatic processes involved in the metabolism of Nandrolone-d3. These controlled laboratory experiments allow for a detailed examination of metabolite formation and the enzymes responsible for these transformations.

The primary urinary metabolites of nandrolone (B1676933) are 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE). wikipedia.orgmdpi.com In vitro incubation of this compound with relevant biological samples, such as urine, has led to the successful identification of their deuterated counterparts, 19-norandrosterone-d3 and 19-noretiocholanolone-d3. dshs-koeln.de The identity of these deuterated steroids is typically confirmed by comparing their retention times and ion ratios with corresponding reference standards using techniques like high-resolution mass spectrometry. nih.gov

The formation of these metabolites is a clear indication of the metabolic conversion of the parent deuterated compound. Studies have shown that the 5β-isomer, 19-noretiocholanolone, is often formed in higher concentrations compared to the 5α-isomer, 19-norandrosterone. nih.gov

Table 1: Key Deuterated Metabolites of this compound Identified in In Vitro Studies

| Parent Compound | Deuterated Metabolite | Isomer |

| This compound | 19-norandrosterone-d3 | 5α |

| This compound | 19-noretiocholanolone-d3 | 5β |

This table summarizes the primary deuterated metabolites formed from this compound during in vitro investigations.

The metabolism of nandrolone is primarily carried out by enzymes such as 5α-reductase. nih.govresearchgate.net This enzyme is responsible for the conversion of nandrolone into its metabolites. Following this initial transformation, the metabolites undergo further conjugation reactions, namely glucuronidation and sulfation, to facilitate their excretion from the body. mdpi.com

Research has identified several UDP-glucuronosyltransferase (UGT) enzymes involved in the glucuronidation of nandrolone metabolites. For instance, UGT2B7, UGT1A4, UGT2B4, UGT1A3, and UGT1A1 are known to glucuronidate 19-norandrosterone. drugbank.com Similarly, 19-noretiocholanolone is glucuronidated by UGT2B7, UGT2B4, UGT1A4, UGT1A10, UGT1A3, and UGT1A1. drugbank.com Studies have also shown that under normal physiological conditions, a significant portion of 19-NA is excreted as a sulfate (B86663) conjugate. mdpi.com

Incubation experiments have demonstrated that the conversion of deuterated androsterone (B159326) to deuterated 19-norandrosterone can occur in urine samples, and this process is temperature-dependent. nih.gov Furthermore, the incubation of androsterone-d4-glucuronide has been shown to produce 19-norandrosterone-d4-glucuronide, confirming that conjugation does not prevent the demethylation process. nih.gov

Identification of Deuterated Nandrolone Metabolites (e.g., 19-norandrosterone-d3, 19-noretiocholanolone-d3)

Animal Model Metabolism Studies

Animal models provide a more complex biological system to study the metabolism and disposition of this compound in vivo. These studies are crucial for understanding excretion patterns and tissue distribution.

Hair analysis offers a unique window into past exposure to various substances, including anabolic steroids. Studies using rat models have successfully detected nandrolone and its esters in hair samples following systemic administration. nih.govoup.com In these experiments, this compound is often used as an internal standard for the sensitive and specific quantitative determination of nandrolone and its metabolites by methods like gas chromatography-mass spectrometry (GC-MS). nih.govoup.com

Research has shown that after administration of nandrolone decanoate (B1226879) to male Long-Evans rats, nandrolone could be detected in pigmented hair. nih.govoup.com Interestingly, the parent ester, nandrolone decanoate, was also found in the hair samples that tested positive for nandrolone. nih.govoup.com This indicates that hair can be a valuable matrix for detecting not only the metabolite but also the administered parent compound.

Table 2: Nandrolone and Nandrolone Decanoate Concentrations in Rat Hair

| Animal Model | Sample Matrix | Compound Detected | Concentration Range |

| Male Long-Evans Rats | Pigmented Hair | Nandrolone | 63 - 76 pg/mg |

| Male Long-Evans Rats | Pigmented Hair | Nandrolone Decanoate | 0.9 - 1.2 ng/mg |

This table presents the concentrations of nandrolone and its decanoate ester detected in the hair of rats administered with the compound, as reported in referenced studies. nih.govoup.com

Understanding how this compound and its metabolites are distributed throughout the body is essential for a complete metabolic profile. Animal studies allow for the investigation of the drug's fate in various tissues. While specific studies detailing the tissue distribution of this compound are not extensively available in the provided context, the general principles of steroid distribution apply. Anabolic steroids are known to be highly protein-bound and are transported in the plasma by sex-hormone binding globulin. nih.gov They are metabolized primarily by hepatic mixed-function oxidases. nih.gov

Studies on the effects of nandrolone decanoate in rats have investigated its impact on various organs, including the liver, heart, and kidneys, suggesting that these are key sites for its action and potential metabolism. plos.org The use of this compound in such studies would allow for precise quantification of the parent compound and its metabolites in these tissues, providing a clearer picture of its distribution and accumulation.

Analysis of Excretion Profiles in Specific Animal Matrices (e.g., Rat Hair)

Application of this compound in Tracing Metabolic Pathways in Research Models

This compound is a valuable tool for tracing metabolic pathways in various research models. hpc-standards.com Its use allows for the clear differentiation between the administered (exogenous) compound and any endogenously produced nandrolone. wada-ama.org This is particularly important in studies aiming to understand the fundamental biochemical transformations of the steroid.

By using this compound, researchers can follow the metabolic cascade from the parent drug to its various metabolites, providing insights into the sequence and kinetics of these reactions. dshs-koeln.de This information is crucial for building comprehensive metabolic maps and understanding the factors that can influence the metabolism of nandrolone, such as genetic variations in metabolic enzymes. researchgate.net The application of such tracer studies extends to various fields, including pharmacology, toxicology, and anti-doping science. wada-ama.org

Role in Scientific Research

Metabolic Studies and Biotransformation Tracking

Nandrolone-d3 is a valuable tool for studying the metabolism of nandrolone (B1676933). mdpi.com When introduced into a biological system, the deuterium (B1214612) label acts as a tracer, allowing researchers to follow the biotransformation of the steroid into its various metabolites, such as 19-norandrosterone (B1242311) and 19-noretiocholanolone (B1255105). drugbank.comwikipedia.org This provides crucial insights into the metabolic pathways of nandrolone.

Standardization of Analytical Assays

Receptor Binding Assays and Androgen Receptor Interaction

Nandrolone exerts its biological effects by binding to the androgen receptor. mdpi.comdrugbank.com While this compound itself is primarily an analytical tool, studies on its non-deuterated counterpart have extensively characterized its interaction with the androgen receptor. Nandrolone has a higher affinity for the androgen receptor than testosterone (B1683101). biorxiv.org Research has shown that nandrolone has strong anabolic effects and weaker androgenic effects. mdpi.comwikipedia.org This is partly because its metabolite in androgenic tissues, 5α-dihydronandrolone, is a much weaker androgen receptor ligand. wikipedia.org

Research Findings on Nandrolone

| Research Area | Key Findings |

|---|---|

| Metabolism | Metabolized to 19-norandrosterone and 19-noretiocholanolone. drugbank.comwikipedia.org |

| Androgen Receptor Binding | Higher affinity for the androgen receptor than testosterone. biorxiv.org |

| Anabolic/Androgenic Effects | High ratio of anabolic to androgenic activity. mdpi.comwikipedia.org |

| Bone Metabolism | Can increase bone mineral density. oup.comresearchgate.net |

An in-depth exploration of the chemical compound this compound, this article focuses on the methodologies for its synthesis and the incorporation of deuterium, along with the analytical techniques used for its characterization.

Q & A

Q. What is the primary role of Nandrolone-d3 in analytical chemistry, and how is it methodologically applied in steroid hormone quantification?

this compound is a deuterated internal standard used to enhance the accuracy and precision of steroid hormone quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity to endogenous steroids allows it to correct for matrix effects, ionization efficiency variations, and extraction losses during sample preparation. Researchers typically spike this compound into samples prior to extraction, ensuring its co-elution with target analytes. Recovery rates are calculated by comparing pre- and post-extraction signals .

Q. How should researchers validate the use of this compound in method development for steroid analysis?

Validation involves assessing linearity, precision, accuracy, and recovery using spiked matrices (e.g., urine, plasma). Key steps include:

- Linearity : Testing a range of concentrations (e.g., 0.1–100 ng/mL) to ensure proportional response.

- Recovery : Comparing this compound recovery rates across multiple batches (e.g., 85–115% acceptable range).

- Matrix effects : Evaluating ion suppression/enhancement by analyzing post-extraction spiked samples vs. pure solvent .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound to resolve contradictions in steroid recovery rates across studies?

Contradictions in recovery rates (e.g., 70–120%) may arise from differences in extraction protocols, matrix composition, or LC-MS/MS parameters. To address this:

- Standardized protocols : Use consistent solid-phase extraction (SPE) cartridges (e.g., C18 vs. mixed-mode) and derivatization methods.

- Cross-validation : Compare recovery rates of this compound with structurally similar deuterated standards (e.g., testosterone-d3) to isolate method-specific biases.

- Data normalization : Apply isotope dilution mass spectrometry (IDMS) to correct for batch-to-batch variability .

Q. How can researchers optimize this compound-based methods for detecting low-abundance steroid metabolites in complex biological matrices?

Key strategies include:

- Pre-concentration : Use large-volume injection (LVI) or offline SPE to increase analyte signal-to-noise ratios.

- Derivatization : Employ reagents like MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) to enhance volatility and ionization efficiency.

- High-resolution MS : Pair LC with quadrupole time-of-flight (Q-TOF) systems to resolve isobaric interferences (e.g., distinguishing nandrolone metabolites from endogenous steroids) .

Q. What methodological frameworks (e.g., PICO, FINER) are appropriate for structuring hypothesis-driven studies involving this compound?

- PICO : Define P opulation (e.g., human urine samples), I ntervention (use of this compound as an internal standard), C omparison (alternative internal standards like boldenone-d3), and O utcome (improved accuracy in quantifying 19-norsteroids).

- FINER : Ensure the research question is F easible (e.g., access to LC-MS/MS), I nteresting (addresses gaps in steroid quantification), N ovel (compares deuterated vs. non-deuterated standards), E thical (uses anonymized samples), and R elevant (supports anti-doping or clinical research) .

Data Interpretation and Contradiction Analysis

Q. How should researchers interpret discrepancies in this compound recovery rates when analyzing filtered vs. unfiltered water samples?

Lower recovery in unfiltered water (e.g., 65% vs. 90% in filtered) may indicate particulate-bound steroid adsorption. Mitigation steps:

- Filtration : Use 0.45-µm membranes to remove particulates before SPE.

- Acidification : Adjust pH to 3.0 to solubilize steroid-protein complexes.

- Parallel analysis : Report both filtered and unfiltered recovery rates to contextualize environmental exposure assessments .

Q. What statistical approaches are recommended for reconciling conflicting data on this compound stability under varying storage conditions?

- Multivariate analysis : Use principal component analysis (PCA) to identify factors (e.g., temperature, pH) influencing stability.

- Longitudinal studies : Assess degradation over time (e.g., -80°C vs. -20°C) using accelerated stability testing.

- Uncertainty quantification : Apply Monte Carlo simulations to model variability in recovery rates .

Methodological Best Practices

Q. What steps ensure the ethical and reproducible use of this compound in human biomonitoring studies?

- Ethical approval : Obtain informed consent and institutional review board (IRB) approval for human samples.

- Blind analysis : Mask sample identities during LC-MS/MS runs to reduce bias.

- Data transparency : Publish raw recovery rates, instrument parameters, and SPE protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.